molecular formula C18H19NO3 B2908481 (3Z)-4-[(3,5-dimethoxyphenyl)amino]-3-phenylbut-3-en-2-one CAS No. 1164552-51-5

(3Z)-4-[(3,5-dimethoxyphenyl)amino]-3-phenylbut-3-en-2-one

Cat. No.: B2908481
CAS No.: 1164552-51-5
M. Wt: 297.354
InChI Key: FMYWSDMFFLZXRQ-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-4-[(3,5-dimethoxyphenyl)amino]-3-phenylbut-3-en-2-one is an organic compound that features a unique structure combining an aniline derivative with a butenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-4-[(3,5-dimethoxyphenyl)amino]-3-phenylbut-3-en-2-one typically involves the reaction of 3,5-dimethoxyaniline with a suitable precursor such as a phenyl-substituted butenone. One common method involves the use of a base-catalyzed condensation reaction, where 3,5-dimethoxyaniline is reacted with 3-phenyl-3-buten-2-one in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(3Z)-4-[(3,5-dimethoxyphenyl)amino]-3-phenylbut-3-en-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3Z)-4-[(3,5-dimethoxyphenyl)amino]-3-phenylbut-3-en-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (3Z)-4-[(3,5-dimethoxyphenyl)amino]-3-phenylbut-3-en-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxyaniline
  • 3,5-Dimethylaniline
  • 2,5-Dimethoxyaniline
  • 3,4,5-Trimethoxyaniline

Uniqueness

(3Z)-4-[(3,5-dimethoxyphenyl)amino]-3-phenylbut-3-en-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(Z)-4-(3,5-dimethoxyanilino)-3-phenylbut-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-13(20)18(14-7-5-4-6-8-14)12-19-15-9-16(21-2)11-17(10-15)22-3/h4-12,19H,1-3H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYWSDMFFLZXRQ-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CNC1=CC(=CC(=C1)OC)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C\NC1=CC(=CC(=C1)OC)OC)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.